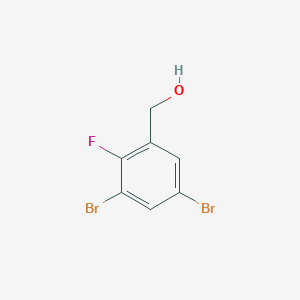

3,5-Dibromo-2-fluorobenzyl alcohol

Description

Significance of Halogenated Aromatic Scaffolds in Chemical Synthesis

Halogenated aromatic compounds are of paramount importance in modern organic synthesis. The introduction of halogen atoms onto an aromatic ring can profoundly alter the electronic properties and reactivity of the molecule. This allows for a wide range of subsequent chemical transformations. For instance, the carbon-halogen bond can be readily converted into carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds through various cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This versatility makes halogenated aromatics key building blocks for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

Overview of Benzyl (B1604629) Alcohol Derivatives as Versatile Building Blocks

Benzyl alcohol and its derivatives are fundamental building blocks in organic chemistry. wikipedia.org The hydroxyl group can be easily oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. The aromatic ring itself can undergo electrophilic substitution reactions. Benzyl esters are also widely used as protecting groups in the synthesis of complex molecules due to their stability and the ease with which they can be removed under mild conditions. wikipedia.org The combination of a reactive benzylic hydroxyl group and a modifiable aromatic ring makes benzyl alcohol derivatives highly versatile intermediates in multi-step syntheses.

Contextualization of Halogenated Benzyl Alcohols within Contemporary Organic Chemistry

Halogenated benzyl alcohols combine the useful features of both halogenated aromatics and benzyl alcohols. The presence of halogens on the aromatic ring provides sites for further functionalization, while the benzyl alcohol moiety offers a handle for a variety of synthetic transformations. For example, a halogenated benzyl alcohol could be used to introduce a substituted benzyl group into a larger molecule, with the halogens serving as points for subsequent elaboration of the structure.

In the hypothetical case of "3,5-Dibromo-2-fluorobenzyl alcohol," the two bromine atoms could potentially be used in sequential and selective cross-coupling reactions to build up molecular complexity. The fluorine atom would likely influence the acidity of the hydroxyl group and the reactivity of the aromatic ring. The specific substitution pattern would dictate the regioselectivity of these reactions. However, without experimental data, any discussion of its specific reactivity and potential applications remains speculative.

Table of Related Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,5-dibromo-2-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRFLFSYNQUTBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701293566 | |

| Record name | 3,5-Dibromo-2-fluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497181-27-8 | |

| Record name | 3,5-Dibromo-2-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497181-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-2-fluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dibromo 2 Fluorobenzyl Alcohol

Retrosynthetic Analysis for 3,5-Dibromo-2-fluorobenzyl Alcohol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach helps in planning a logical synthetic route.

The most logical retrosynthetic disconnections for this compound are the carbon-bromine (C-Br) bonds. This approach points to a precursor that can undergo a double electrophilic aromatic bromination. The disconnection of the two C-Br bonds leads directly to 2-fluorobenzyl alcohol as the most viable starting material.

Alternative, though potentially more complex, routes could involve functional group interconversion. For instance, one could consider the reduction of 3,5-dibromo-2-fluorobenzaldehyde (B1585684) or 3,5-dibromo-2-fluorobenzoic acid. Another path could be the oxidation of 1,3-dibromo-2-fluoro-5-methylbenzene. However, the most direct and common strategy involves building upon a benzyl (B1604629) alcohol framework.

Table 1: Potential Precursors for this compound

| Precursor Name | Chemical Formula | Starting Point For |

|---|---|---|

| 2-Fluorobenzyl alcohol | C₇H₇FO | Direct Dibromination |

| 2-Fluorobenzaldehyde (B47322) | C₇H₅FO | Bromination followed by reduction |

Data sourced from general chemical synthesis principles and precursor availability. sigmaaldrich.com

The primary strategy revolves around the direct bromination of 2-fluorobenzyl alcohol. This approach is advantageous as it introduces the bromine atoms in the final steps, avoiding the need to carry them through multiple reaction stages. The core of this strategy lies in understanding and controlling the regiochemistry of the electrophilic aromatic substitution.

The two substituents on the starting material, the fluorine atom (-F) and the hydroxymethyl group (-CH₂OH), will dictate the positions of the incoming bromine atoms. The fluorine at position 2 is a deactivating but ortho-, para-directing group. The hydroxymethyl group at position 1 is an activating and also ortho-, para-directing group. The strategic challenge is to leverage these directing effects to achieve the desired 3,5-dibromo substitution pattern. The synthesis must be planned to ensure that the bromination occurs at the correct positions relative to the existing fluorine and alcohol functionalities.

Established Synthetic Routes and Reaction Conditions

While specific documented syntheses for this compound are not widespread in readily available literature, established methods for aromatic bromination provide a clear and reliable pathway.

The introduction of bromine atoms onto the aromatic ring of a benzyl alcohol precursor is typically accomplished through electrophilic aromatic substitution. This class of reactions is fundamental to the synthesis of many aryl bromides, which are valuable intermediates in organic synthesis. nih.gov

Electrophilic aromatic bromination involves reacting the aromatic compound with a source of electrophilic bromine. nih.gov A common method uses molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). libretexts.org The catalyst polarizes the Br-Br bond, creating a more potent electrophile (Br⁺) that can attack the electron-rich benzene (B151609) ring. libretexts.org

Another widely used reagent is N-Bromosuccinimide (NBS), often in a polar solvent like acetonitrile (B52724) or with silica (B1680970) gel. nih.gov NBS serves as a source of bromine in low concentrations, which can be advantageous in preventing over-bromination or side reactions. libretexts.org The reaction proceeds through the formation of a cationic intermediate known as an arenium ion or sigma complex, which then loses a proton to restore aromaticity. nih.gov

Table 2: Common Reagents for Electrophilic Aromatic Bromination

| Reagent System | Description |

|---|---|

| Br₂ / FeBr₃ | A classic and strong brominating system where the Lewis acid activates the bromine. |

| N-Bromosuccinimide (NBS) | A milder source of electrophilic bromine, often used for its selectivity. nih.gov |

Controlling the position of substitution (regioselectivity) is paramount in the synthesis of this compound from 2-fluorobenzyl alcohol. The outcome is determined by the combined directing effects of the substituents already present on the ring.

The substituents are:

-CH₂OH (at C1): An activating group, directing incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

-F (at C2): A deactivating group due to its high electronegativity (inductive effect), but it directs ortho (C3) and para (C5) due to resonance donation from its lone pairs. libretexts.org

First Bromination: The activating -CH₂OH group and the deactivating -F group exert competing influences. However, the positions activated by the -CH₂OH group (C2, C4, C6) are either already substituted (C2) or sterically hindered. The fluorine atom directs the electrophile to the C3 (ortho) and C5 (para) positions. The para position (C5) is generally less sterically hindered than the ortho position (C3), making it a likely site for the first bromination. Therefore, the formation of 5-bromo-2-fluorobenzyl alcohol is the expected first major product.

Second Bromination: With the first bromine atom at C5, the ring now has three substituents: -CH₂OH (C1), -F (C2), and -Br (C5).

The -CH₂OH group directs to C4 and C6.

The -F group directs to C3.

The -Br group is deactivating but also ortho-, para-directing, influencing positions C4 and C6.

The position C3 is strongly activated by the ortho-directing effect of the fluorine atom. The other potential positions (C4, C6) are influenced by multiple groups, but the directing effect of fluorine to its ortho position is a powerful influence in this substituted system. Consequently, the second bromine atom is directed to the C3 position, yielding the final product, this compound. Theoretical studies confirm that electron-donating groups like the methoxy (B1213986) group (analogous to hydroxymethyl) have a strong ortho/para directing effect. rsc.orgugent.be

Table 3: Directing Effects of Substituents in the Synthesis

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -CH₂OH | C1 | Activating | Ortho, Para (to C2, C4, C6) |

| -F | C2 | Deactivating | Ortho, Para (to C3, C5) libretexts.org |

Bromination Strategies for Aromatic Rings in Benzyl Alcohol Precursors

Mitigation of Byproduct Formation in Bromination Reactions

The direct bromination of aromatic aldehydes like 2-fluorobenzaldehyde presents significant challenges. The aldehyde group is susceptible to oxidation by bromine, which can lead to the formation of the corresponding carboxylic acid as an undesired byproduct. researchgate.net Research indicates that attempts to perform dibromination on 2-fluorobenzaldehyde using bromine with iron or in carbon tetrachloride resulted in the loss of the aldehyde peak, suggesting oxidation or other side reactions. researchgate.net

To circumvent these issues, several strategies can be employed:

Protection of the Aldehyde Group: A common and effective method is to protect the aldehyde functionality before the bromination step. Converting the aldehyde to an acetal, for example, renders it inert to the oxidizing conditions of bromination. researchgate.net Once the bromination is complete, the protecting group can be removed through hydrolysis to regenerate the aldehyde, which can then be reduced to the target alcohol.

Alternative Synthetic Routes: An entirely different route can bypass the direct bromination of the aldehyde. One such pathway begins with ortho-toluidine. This starting material can be brominated to yield 2,4-dibromo-5-methylaniline. Subsequently, the amino group is transformed into a fluorine atom via the Schiemann reaction. The final step involves the oxidation of the methyl group to an aldehyde. researchgate.net This multi-step approach avoids the problematic direct bromination of the sensitive aldehyde.

Choice of Brominating Agent and Catalyst: While elemental bromine is a common reagent, its high reactivity can lead to over-bromination or side reactions. Using a milder brominating agent such as N-Bromosuccinimide (NBS) can offer better control. The choice of catalyst is also critical; Lewis acids like aluminum trichloride (B1173362) can facilitate the reaction, though they may require careful optimization to prevent unwanted byproducts. researchgate.netgoogle.com

Fluorination Methodologies

The introduction of a fluorine atom onto the aromatic ring is a key step, and its placement is crucial for the identity of the final product.

Introduction of Fluorine via Specific Reagents

Several modern fluorinating reagents are available to chemists for the synthesis of fluoroarenes. The choice of reagent often depends on the substrate and the desired reaction conditions.

Electrophilic Fluorinating Reagents: Reagents like N-fluoro-2,4,6-trimethylpyridinium triflate (NFTPT) and N-fluorobenzenesulfonimide are used to introduce fluorine to aryl stannanes, aryl trifluoroborates, or Grignard reagents. organic-chemistry.org Selectfluor is another powerful electrophilic fluorinating agent used for the decarboxylative fluorination of carboxylic acids. organic-chemistry.org

Nucleophilic Fluorination: This is a more common approach where a leaving group is displaced by a fluoride (B91410) ion. Potassium fluoride (KF) is a widely used, inexpensive fluoride source, though its effectiveness is often enhanced by the use of a phase-transfer catalyst or in combination with metal catalysts like copper(II) complexes. organic-chemistry.orgumich.edu The use of copper(II) salts with non-coordinating counterions, such as Cu(SbF₆)₂, has been shown to give high yields in the nucleophilic fluorination of aryl iodides. umich.edu

Strategic Placement of Fluorine in the Aromatic Ring

Achieving the correct regiochemistry—placing the fluorine atom at the C-2 position relative to the eventual benzyl alcohol group—is paramount.

The Balz-Schiemann Reaction: This classical method is one of the most reliable ways to introduce a fluorine atom at a specific position on an aromatic ring. The process involves the conversion of an aromatic amine (aniline derivative) to a diazonium fluoroborate salt, which upon thermal decomposition, yields the corresponding aryl fluoride. researchgate.net For the synthesis of this compound, a potential precursor would be 3,5-dibromo-2-methylaniline, which would be converted to 3,5-dibromo-2-fluorotoluene.

Directed Ortho-Metalation: This strategy relies on the ability of certain functional groups to direct lithiation to the adjacent ortho position. For instance, starting with 1-bromo-4-fluorobenzene, the fluorine atom directs lithiation to the C-2 position. google.com The resulting organolithium species can then be reacted with an appropriate electrophile. While this specific example leads to a different isomer, the principle of ortho-direction by fluorine is a powerful tool for strategic placement.

Reduction of Aldehyde/Carboxylic Acid Precursors to the Benzyl Alcohol Moiety

The final key transformation in the synthesis of this compound is the reduction of the carbonyl group of a precursor like 3,5-Dibromo-2-fluorobenzaldehyde.

Hydride-Based Reduction Systems

Complex metal hydrides are the most common and efficient reagents for the reduction of aldehydes to primary alcohols. ncert.nic.in

Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent, highly effective for the reduction of aldehydes and ketones. masterorganicchemistry.com It is generally used in protic solvents like methanol (B129727) or ethanol. masterorganicchemistry.comlibretexts.org Its lower reactivity compared to other hydrides makes it safer to handle and less likely to reduce other functional groups present in the molecule.

Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent than NaBH₄. libretexts.org It readily reduces aldehydes, ketones, esters, and carboxylic acids. Due to its high reactivity, it must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), and the reaction is typically followed by a careful aqueous workup. libretexts.orgucalgary.ca

Diisobutylaluminum Hydride (DIBAL-H): This is another versatile reducing agent that can be used for the reduction of aldehydes and esters. nih.gov

The table below summarizes the properties of common hydride-reducing agents.

| Reagent | Formula | Reactivity | Selectivity | Solvent | Workup |

| Sodium Borohydride | NaBH₄ | Mild | High (reduces aldehydes/ketones) | Protic (e.g., Methanol, Ethanol) | Often incorporated into the reaction |

| Lithium Aluminum Hydride | LiAlH₄ | Strong | Low (reduces most carbonyls) | Aprotic (e.g., THF, Diethyl Ether) | Separate aqueous step required |

| Diisobutylaluminum Hydride | DIBAL-H | Strong | Moderate | Aprotic (e.g., Toluene (B28343), THF) | Separate aqueous step required |

This table provides a general comparison of common hydride reducing agents used in organic synthesis.

Chemoselective Reduction in Polyfunctionalized Systems

In a molecule containing multiple functional groups, such as 3,5-Dibromo-2-fluorobenzaldehyde, the selective reduction of the aldehyde without affecting the aryl-halogen bonds is crucial.

Choosing the Right Reagent: Sodium borohydride is the preferred reagent for this type of transformation due to its excellent chemoselectivity. masterorganicchemistry.comyoutube.com It will readily reduce the aldehyde group while leaving the bromo and fluoro substituents untouched under standard reaction conditions. Lithium aluminum hydride, being more reactive, could potentially lead to side reactions involving the halogen atoms, although it is still widely used for aldehyde reduction. libretexts.org

Catalytic Transfer Hydrogenation: This method offers an alternative for chemoselective reduction. For instance, using a stable hydrogen donor like Amberlite resin formate (B1220265) in the presence of a catalytic amount of ruthenium trichloride can efficiently and selectively reduce aromatic aldehydes while leaving other reducible groups on the aromatic ring unaffected. nih.gov

Controlling Reaction Conditions: In some complex substrates, side reactions such as intramolecular transesterification can occur during reduction. Quenching the intermediate alkoxide with a weak acid, such as acetic acid, can prevent such rearrangements and ensure the desired alcohol is the major product. nih.gov This highlights the importance of carefully controlling the reaction workup to maintain the integrity of the molecular structure.

Multi-step Synthetic Sequences

The synthesis of this compound is typically achieved through carefully designed multi-step sequences that allow for the precise installation of the desired functional groups on the benzene ring. These strategies often involve the sequential manipulation of a more readily available starting material.

Stepwise Functionalization Strategies

Stepwise functionalization is a cornerstone in the synthesis of polysubstituted aromatic compounds like this compound. This approach involves the sequential introduction of substituents, taking into account the directing effects of the groups already present on the aromatic ring. A common strategy commences with a precursor that already contains one or two of the desired functionalities.

One plausible synthetic route begins with 2-fluorobenzoic acid. The fluorine atom and the carboxylic acid group direct subsequent electrophilic substitution reactions. The synthesis proceeds through the following key transformations:

Dibromination: The 2-fluorobenzoic acid is subjected to bromination, typically using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a strong acid catalyst. The electron-withdrawing nature of the fluorine and carboxyl groups directs the bromine atoms to the positions meta to the carboxyl group and ortho/para to the fluorine atom, resulting in the formation of 3,5-dibromo-2-fluorobenzoic acid.

Reduction: The resulting 3,5-dibromo-2-fluorobenzoic acid is then reduced to the corresponding benzyl alcohol. This transformation can be achieved using various reducing agents. A common method involves the use of complex metal hydrides like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Alternatively, the reduction can be carried out using borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF).

This stepwise approach ensures high regioselectivity and provides a reliable method for obtaining the target compound. The choice of reagents and reaction conditions at each step is crucial for maximizing the yield and purity of the desired product.

Sequential Halogenation and Hydroxymethylation

A more detailed examination of the synthetic sequence reveals the critical interplay between the halogenation and hydroxymethylation steps. The term "hydroxymethylation" in this context refers to the conversion of a carboxylic acid or its derivative to a hydroxymethyl group (-CH₂OH).

The synthesis of this compound from a suitable precursor like 2-fluorobenzoic acid highlights this sequential process. The initial electrophilic bromination of the aromatic ring is followed by the reduction of the carboxylic acid to form the benzyl alcohol functionality. This sequence is often preferred because direct bromination of 2-fluorobenzyl alcohol would likely lead to a mixture of products and potential oxidation of the alcohol group.

An alternative, though potentially less efficient, route could start from 2-fluorotoluene (B1218778). This would involve the bromination of 2-fluorotoluene to yield 3,5-dibromo-2-fluorotoluene. The methyl group would then need to be converted to the alcohol. This could be achieved through radical bromination of the methyl group followed by hydrolysis, or by oxidation of the methyl group to a carboxylic acid and subsequent reduction. However, the initial bromination of the aromatic ring is generally more straightforward to control.

A representative reaction scheme starting from 3-bromo-4-fluorobenzoic acid illustrates the reduction step, which is analogous to the final step in the synthesis of this compound. google.comgoogle.com The reduction of the carboxylic acid to the alcohol can be accomplished using a complex hydride. google.com

Table 1: Representative Conditions for the Reduction of a Halogenated Benzoic Acid

| Reactant | Reagent | Solvent | Temperature (°C) | Yield (%) |

| 4-fluoro-3-bromo-benzoic acid | Sodium borohydride / Ethyl chloroformate | Diethyl ether / Water | 0-20 | 95 |

This table presents data for an analogous reaction and is for illustrative purposes. google.com

Emerging and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis. These principles are increasingly being applied to the production of halogenated benzyl alcohols.

Green Chemistry Principles in the Synthesis of Halogenated Benzyl Alcohols

The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical processes. mun.ca For the synthesis of compounds like this compound, this translates to the use of less hazardous reagents, minimizing waste, and improving energy efficiency.

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions can lead to higher efficiency, easier product separation, and reduced environmental impact. For instance, the oxidation of benzyl alcohol to benzaldehyde (B42025) has been successfully carried out in the absence of a solvent using a reusable catalyst. rsc.org While not a direct synthesis of the title compound, this demonstrates the potential for applying solvent-free conditions to reactions involving benzyl alcohols. rsc.org The use of microwave irradiation in conjunction with solvent-free or water-based systems is another promising approach to accelerate reactions and improve yields. organic-chemistry.org

Table 2: Comparison of Conventional vs. Solvent-Free Oxidation of Benzyl Alcohol

| Method | Solvent | Catalyst | Reaction Time | Environmental Impact |

| Conventional | Dichloromethane (B109758) | PCC | Several hours | High (use of chlorinated solvent) |

| Green | Solvent-free | Supported nano-gold | Shorter | Low (no organic solvent) |

This table provides a conceptual comparison based on general principles of green chemistry. rsc.org

The use of catalysts is central to green chemistry as they can enable reactions to proceed with higher atom economy and under milder conditions. In the context of synthesizing halogenated benzyl alcohols, catalytic methods can be employed for both the halogenation and reduction steps.

For the reduction of the carboxylic acid, while stoichiometric reducing agents like LiAlH₄ are effective, they generate significant amounts of waste. Catalytic hydrogenation, using a heterogeneous catalyst such as palladium on carbon (Pd/C) or a platinum catalyst, presents a greener alternative. google.com This method uses hydrogen gas as the reductant and the catalyst can often be recovered and reused.

Furthermore, the development of novel catalytic systems, including those based on earth-abundant metals, is an active area of research. acs.org These catalysts could offer more sustainable alternatives to those based on precious metals. The transformation of benzyl alcohols can also be achieved through C-H activation using palladium catalysis, which provides a highly atom-efficient synthetic route. rsc.org

Table 3: Catalysts for Transformations Relevant to Benzyl Alcohol Synthesis

| Transformation | Catalyst | Advantages |

| Reduction of benzoic acid | Palladium or Platinum | High efficiency, catalyst can be recycled |

| Oxidation of benzyl alcohol | Supported nano-gold | High selectivity, solvent-free conditions |

| Intramolecular amination | Palladium-based | High atom efficiency |

This table summarizes catalytic approaches applicable to the synthesis of benzyl alcohol derivatives. rsc.orggoogle.comrsc.org

Electrochemical Synthesis Considerations

Electrochemical methods offer a powerful and green alternative for the synthesis of benzyl alcohols, often avoiding the need for chemical oxidants or reductants. One promising approach for the synthesis of this compound is the electrochemical oxygenation of a suitable precursor's benzylic C-H bond.

Recent research has demonstrated the viability of the selective monooxygenation of benzylic C(sp³)–H bonds in alkylarenes to produce benzyl alcohols using electrochemical methods within continuous flow reactors. chemistryviews.org This process typically involves the electrochemical generation of trifluoroacetate (B77799) esters from the corresponding alkylarenes. These esters are resistant to further oxidation but can be easily hydrolyzed during aqueous workup to yield the desired benzyl alcohol. chemistryviews.org

For the synthesis of this compound, a potential precursor would be 1,3-dibromo-2-fluoro-5-methylbenzene. The electrochemical oxidation of this precursor in the presence of trifluoroacetic acid could yield the corresponding trifluoroacetate ester, which upon hydrolysis would produce this compound. This method is notable for its high site selectivity and the absence of catalysts or chemical oxidants. chemistryviews.org

Key parameters for consideration in the electrochemical synthesis of this compound would include the choice of solvent (often acetonitrile or a mixture of dichloromethane and 1,1,1,3,3,3-hexafluoro-2-propanol), the electrode materials (e.g., a graphite (B72142) anode and a platinum cathode), and the applied current or potential. chemistryviews.org The use of a flow cell setup can further enhance the efficiency and scalability of this process. chemistryviews.org

| Substrate | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Various alkylarenes | CF₃CO₂H, 2,6-lutidine, MeCN or CH₂Cl₂/HFIP, graphite anode, Pt cathode, single-pass flow cell | Corresponding benzylic alcohols | Moderate to high | chemistryviews.org |

Flow Chemistry and Microreactor Technologies for Enhanced Selectivity and Yield

Flow chemistry and microreactor technologies have emerged as powerful tools in modern organic synthesis, offering superior control over reaction parameters, enhanced safety, and often leading to higher yields and selectivities compared to traditional batch processes. beilstein-journals.org The synthesis of this compound could significantly benefit from the application of these technologies, particularly in the reduction of its corresponding aldehyde, 3,5-Dibromo-2-fluorobenzaldehyde.

The precise control of temperature, pressure, and residence time in a microreactor can be leveraged to optimize the selective reduction of the aldehyde to the alcohol, while minimizing over-reduction to the corresponding toluene derivative. Flow chemistry also allows for the safe handling of hazardous reagents that might be used in the reduction process.

For instance, the Swern oxidation, a reaction that can be run in reverse to produce an alcohol, has been shown to be more efficient in a flow system, yielding 91% of the desired benzaldehyde from benzyl alcohol, compared to 49% in a batch process, due to the suppression of side reactions. beilstein-journals.org This principle of enhanced selectivity through precise control is directly applicable to the synthesis of this compound.

Furthermore, multi-step syntheses can be "telescoped" in a continuous flow setup, where the product of one reaction is directly fed into the next reactor. This approach has been successfully used in the synthesis of various active pharmaceutical ingredients. nih.govnih.gov A potential flow synthesis of this compound could involve the in-situ generation of a reducing agent followed by its immediate reaction with 3,5-Dibromo-2-fluorobenzaldehyde in a subsequent reactor module.

| Reaction | Method | Product Yield | Reference |

|---|---|---|---|

| Swern oxidation of benzyl alcohol to benzaldehyde | Batch | 49% | beilstein-journals.org |

| Flow | 91% |

Enzymatic or Biocatalytic Routes

Enzymatic and biocatalytic methods represent a green and highly selective approach to chemical synthesis. The reduction of benzaldehydes to their corresponding benzyl alcohols is a well-established transformation that can be carried out by various enzymes, particularly alcohol dehydrogenases (ADHs). nih.gov This methodology is highly applicable to the synthesis of this compound from 3,5-Dibromo-2-fluorobenzaldehyde.

Biocatalytic reductions offer several advantages, including high enantioselectivity (if a chiral center is formed), mild reaction conditions (typically at or near room temperature and neutral pH), and the avoidance of toxic metal catalysts. nih.govscielo.org.mx

Research has shown that a wide variety of substituted benzaldehydes can be reduced to benzyl alcohols using enzymes from various sources, including commercially available isolated enzymes, whole-cell biocatalysts, and even crude extracts from vegetable wastes. scielo.org.mx For example, aqueous extracts from capulin and mamey seeds have been shown to reduce benzaldehyde to benzyl alcohol with high conversions. scielo.org.mx

For the synthesis of this compound, a suitable alcohol dehydrogenase could be selected to catalyze the reduction of 3,5-Dibromo-2-fluorobenzaldehyde. The reaction would typically employ a cofactor such as NADH or NADPH, which can be regenerated in situ using a secondary enzyme and a sacrificial substrate (e.g., isopropanol), making the process more cost-effective.

| Enzyme Source | Substrate | Product | Conversion | Reference |

|---|---|---|---|---|

| Capulin seeds (aqueous extract) | Benzaldehyde | Benzyl alcohol | 86% | scielo.org.mx |

| Mamey seeds (aqueous extract) | Benzaldehyde | Benzyl alcohol | 77% | scielo.org.mx |

| Alcohol dehydrogenase from Lactobacillus kefir | Propargylic ketones | (R)-propargylic alcohols | Good to excellent | nih.gov |

| Alcohol dehydrogenase from Thermoanaerobacter brokii | Propargylic ketones | (S)-propargylic alcohols | Good to excellent | nih.gov |

Advanced Spectroscopic Characterization of 3,5 Dibromo 2 Fluorobenzyl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for providing detailed information about the carbon-hydrogen framework of a molecule. For 3,5-Dibromo-2-fluorobenzyl alcohol, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete structural assignment.

High-Resolution ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

The two aromatic protons are in different chemical environments and are expected to appear as doublets due to coupling to each other and potentially smaller couplings to the fluorine atom. The benzylic protons (CH₂OH) would likely appear as a doublet, split by the adjacent hydroxyl proton, unless there is rapid proton exchange. The hydroxyl proton itself would appear as a triplet, coupled to the benzylic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic H-4 | 7.5 - 7.8 | d |

| Aromatic H-6 | 7.3 - 7.6 | d |

| Benzylic CH₂ | 4.6 - 4.9 | d |

| Hydroxyl OH | Variable (2.0 - 4.0) | t |

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the fluorine atom will cause splitting of the signals for the carbons to which it is coupled (C-F coupling).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C-CH₂OH) | 135 - 140 (d, JC-F) |

| C-2 (C-F) | 155 - 160 (d, 1JC-F) |

| C-3 (C-Br) | 110 - 115 (d, JC-F) |

| C-4 | 130 - 135 (d, JC-F) |

| C-5 (C-Br) | 118 - 123 |

| C-6 | 125 - 130 (d, JC-F) |

| Benzylic CH₂ | 60 - 65 (d, JC-F) |

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. In this case, a single signal is expected for the fluorine atom at the C-2 position. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity

To definitively assign the proton and carbon signals and establish the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A cross-peak between the two aromatic protons would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to assign the carbon signals for the protonated aromatic carbons and the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying the quaternary carbons (C-1, C-2, C-3, and C-5) by observing their long-range correlations with the protons.

Analysis of Spin-Spin Coupling Constants for Conformational Insights

The magnitude of the proton-proton (JH-H) and proton-fluorine (JH-F) coupling constants can provide valuable information about the conformation of the molecule. Similarly, carbon-fluorine coupling constants (JC-F) are indicative of the through-bond and through-space interactions of the fluorine atom.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), C-O, and C-Br bonds. The position of the O-H stretching vibration can indicate the extent of hydrogen bonding.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch (alcohol) | 3200 - 3600 (broad) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-O Stretch (alcohol) | 1000 - 1260 |

| C-F Stretch | 1000 - 1400 |

| C-Br Stretch | 500 - 690 |

Identification of Characteristic Functional Group Stretches and Bends

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its primary functional groups: the hydroxyl (-OH) group and the methylene (-CH₂) group.

-OH Group Vibrations: A prominent, broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol. The broadness of this peak is a result of intermolecular hydrogen bonding in the sample. A C-O stretching vibration would likely appear in the fingerprint region, typically between 1000-1260 cm⁻¹.

-CH₂ Group Vibrations: The methylene group attached to the aromatic ring would exhibit symmetric and asymmetric stretching vibrations, expected to appear in the 2850-2960 cm⁻¹ range. Bending vibrations for the -CH₂ group, such as scissoring, would be observed near 1450 cm⁻¹.

Aromatic Ring Vibrations and Halogen Substitution Patterns

The substitution on the benzene (B151609) ring by two bromine atoms and one fluorine atom creates a specific pattern of vibrations.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically occur above 3000 cm⁻¹.

Aromatic C=C Stretching: The C=C stretching vibrations within the benzene ring are expected to produce a series of sharp peaks in the 1400-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (broad) | 3200-3600 |

| Hydroxyl (-OH) | C-O Stretch | 1000-1260 |

| Methylene (-CH₂) | Symmetric/Asymmetric C-H Stretch | 2850-2960 |

| Methylene (-CH₂) | Scissoring (Bend) | ~1450 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

| Halogen | C-F Stretch | 1000-1400 |

| Halogen | C-Br Stretch | 500-650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and structural details of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be essential for determining the precise elemental composition of this compound. The monoisotopic mass of C₇H₆Br₂FO is calculated to be approximately 281.8789 g/mol . HRMS provides an experimentally measured mass with high precision, which can confirm this elemental formula and distinguish it from other compounds with the same nominal mass. The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) would create a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, which is a clear indicator of a dibrominated compound.

Fragmentation Pathways and Structural Confirmation

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed, and its fragmentation would provide structural information. Expected fragmentation pathways for this compound include:

Loss of a hydrogen radical (-H): Leading to an [M-1]⁺ ion.

Loss of the hydroxyl group (-OH): Resulting in an [M-17]⁺ ion, which would form a dibromo-fluorobenzyl cation.

Loss of the hydroxymethyl group (-CH₂OH): Giving a peak corresponding to the dibromo-fluorophenyl cation at [M-31]⁺.

Loss of Bromine: Fragmentation involving the loss of one or both bromine atoms ([M-Br]⁺, [M-2Br]⁺) would also be expected.

| Ion | Formation | Predicted m/z |

| [C₇H₆Br₂FO]⁺ | Molecular Ion (M⁺) | ~282, 284, 286 |

| [C₇H₅Br₂FO]⁺ | Loss of H | ~281, 283, 285 |

| [C₇H₆Br₂F]⁺ | Loss of OH | ~265, 267, 269 |

| [C₆H₃Br₂F]⁺ | Loss of CH₂OH | ~251, 253, 255 |

Note: m/z values are based on the most abundant bromine isotopes and are approximate.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light would be dominated by the substituted benzene ring. Aromatic compounds typically exhibit two main absorption bands:

The π → π * transitions of the aromatic system. These are expected to appear in the UV region, likely around 200-230 nm and a weaker, longer-wavelength band around 260-290 nm.

The presence of the hydroxyl, fluorine, and bromine substituents on the benzene ring (auxochromes) would be expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene.

X-ray Crystallography for Solid-State Molecular Structure Determination (if applicable)

Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide the definitive three-dimensional structure. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the alcohol group and potential halogen bonding involving the bromine atoms. Currently, there are no publicly available crystal structures for this compound.

Other Advanced Techniques (e.g., Raman Spectroscopy, EPR if radical intermediates are involved)

Beyond the foundational spectroscopic methods of NMR and IR, other advanced techniques can provide deeper insights into the molecular structure, vibrational modes, and potential for radical formation of this compound.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is an excellent complementary technique to infrared (IR) spectroscopy for probing molecular vibrations. While no specific Raman spectrum for this compound is readily available, its characteristic vibrational modes can be predicted by analyzing the spectra of related compounds such as (3,5-dibromophenyl)methanol, 4-fluorobenzyl alcohol, and benzene. nih.govnih.govresearchgate.net

The Raman spectrum of this compound is expected to be dominated by vibrations of the substituted benzene ring. Key features would include the ring breathing modes, C-H stretching, and vibrations involving the carbon-halogen bonds. The presence of heavy bromine atoms and a fluorine atom at specific positions on the benzene ring will influence the vibrational frequencies. For instance, the C-Br stretching vibrations are typically observed at lower wavenumbers.

The hydroxymethyl (-CH₂OH) group will also produce characteristic Raman signals. The C-O stretching and -CH₂ deformation modes would be identifiable, though they may be weaker than the aromatic ring vibrations. The O-H stretching band, which is often broad and strong in IR spectra, tends to be weak and less informative in Raman spectra of alcohols.

An interactive data table of predicted characteristic Raman shifts for this compound, based on data from analogous compounds, is presented below.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Comments |

| Aromatic C-H Stretch | 3050 - 3100 | Typically multiple weak to medium bands. |

| -CH₂- Stretch (asymmetric) | ~2950 | |

| -CH₂- Stretch (symmetric) | ~2880 | |

| C=C Ring Stretch | 1550 - 1600 | Strong bands characteristic of the aromatic ring. |

| -CH₂- Scissoring | ~1450 | |

| Ring Breathing Mode | 1000 - 1100 | A sharp, intense band, characteristic of the benzene ring structure. Its exact position is sensitive to the substitution pattern. |

| C-F Stretch | 1200 - 1300 | Expected to be a relatively strong band. |

| C-O Stretch | 1000 - 1050 | |

| C-Br Stretch | 500 - 700 | The presence of two bromine atoms may lead to multiple bands in this region. |

This table is predictive and based on the analysis of structurally related compounds.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. For a molecule like this compound, EPR would not be applicable under normal conditions as it is a stable, closed-shell molecule with no unpaired electrons.

However, radical intermediates could potentially be generated from this compound under specific conditions, such as through oxidation or high-energy irradiation. For example, the oxidation of benzyl (B1604629) alcohol is known to proceed via radical intermediates. researchgate.netchemrxiv.orgacs.orgresearchgate.net If the hydroxyl group or the benzylic C-H bond of this compound were to undergo homolytic cleavage, a benzyl-type radical could be formed.

In such a scenario, EPR spectroscopy would be a powerful tool for the detection and characterization of this transient radical species. The EPR spectrum would be expected to exhibit hyperfine coupling of the unpaired electron with the magnetic nuclei in the molecule, primarily the protons of the -CH₂• group and the aromatic ring, as well as potentially the fluorine and bromine nuclei. The resulting spectrum would provide valuable information about the electronic structure and distribution of the unpaired electron density within the radical. The study of radicals derived from halogenated benzyl alcohols using EPR could offer insights into reaction mechanisms and the influence of halogen substituents on radical stability. acs.org

Computational and Theoretical Investigations of 3,5 Dibromo 2 Fluorobenzyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the electronic structure, which governs the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations would be employed to determine the optimized ground state geometry of 3,5-Dibromo-2-fluorobenzyl alcohol. This process involves finding the lowest energy arrangement of the atoms in the molecule. From this optimized structure, key properties such as bond lengths, bond angles, and dihedral angles can be extracted. This information is crucial for understanding the steric and electronic effects of the bromine and fluorine substituents on the benzyl (B1604629) alcohol framework.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Parameter | Value |

| Total Energy | Data not available |

| Dipole Moment | Data not available |

| C-Br Bond Length (Å) | Data not available |

| C-F Bond Length (Å) | Data not available |

| C-O Bond Length (Å) | Data not available |

| O-H Bond Length (Å) | Data not available |

| C-C-O-H Dihedral Angle (°) | Data not available |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a more reactive species.

Table 2: Hypothetical FMO Analysis Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Electrostatic Potential Maps and Charge Distribution Analysis

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive and negative potential. Red areas typically represent electron-rich regions (negative potential), which are prone to electrophilic attack, while blue areas denote electron-poor regions (positive potential), susceptible to nucleophilic attack. This analysis would reveal the reactive sites of this compound.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which can then be compared with experimental results for structure verification. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and infrared (IR) vibrational frequencies would provide a theoretical spectrum of the molecule. Discrepancies between predicted and experimental spectra can often be attributed to solvent effects or intermolecular interactions not accounted for in the calculation.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR Chemical Shifts (ppm) | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | Data not available |

| ¹⁹F NMR Chemical Shift (ppm) | Data not available |

| Key IR Vibrational Frequencies (cm⁻¹) | Data not available |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations can model the dynamic behavior of a molecule over time. An MD simulation of this compound, likely in a solvent, would reveal its conformational flexibility. This would be particularly interesting for the hydroxymethyl group, as its rotation can be influenced by the bulky bromine and electronegative fluorine substituents. MD simulations can also be used to study how the molecule interacts with other molecules, such as solvents or biological macromolecules.

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry can be used to elucidate the mechanisms of chemical reactions. For this compound, one could study various reactions, such as its oxidation to the corresponding aldehyde or its participation in substitution reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. This analysis would provide valuable insights into the reactivity of the compound and the factors that control its chemical transformations.

QSAR (Quantitative Structure-Activity Relationship) Descriptors from Computational Data

Quantitative Structure-Activity Relationship (QSAR) models are theoretical constructs that aim to correlate the structural or property descriptors of chemical compounds with their biological activities. In the context of drug design and toxicology, QSAR is a pivotal tool for predicting the efficacy or potential toxicity of novel molecules. For this compound, while specific experimental QSAR studies are not extensively documented in publicly available literature, we can infer the key computational descriptors that would be critical for any such analysis based on studies of related substituted benzyl alcohols.

The biological activity of substituted benzyl alcohols is often dependent on a combination of factors including their ability to cross cell membranes (hydrophobicity) and their electronic characteristics, which govern interactions with biological targets. nih.gov Computational chemistry provides a powerful means to calculate these properties, offering insights into the potential behavior of compounds like this compound.

The primary QSAR descriptors for this class of compounds can be categorized into several groups:

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The most common descriptor is the logarithm of the octanol-water partition coefficient (log P or log Kow).

Electronic Descriptors: These describe the electronic aspects of a molecule, such as its reactivity and ability to form intermolecular interactions. Key electronic descriptors include the Hammett sigma constant (σ), dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Topological Descriptors: These are numerical values derived from the two-dimensional representation of a molecule and describe its size, shape, and branching.

Steric Descriptors: These account for the three-dimensional shape of the molecule, which is vital for its interaction with specific binding sites on biological macromolecules.

For this compound, the presence of two bromine atoms and a fluorine atom on the benzene (B151609) ring significantly influences these descriptors compared to the parent benzyl alcohol molecule.

A QSAR study on the toxicity of substituted benzyl alcohols to Tetrahymena pyriformis demonstrated that a model incorporating both the log Kow and the Hammett sigma constant provided a strong correlation with biological response. nih.gov The study highlighted that hydrophobicity alone was insufficient to fully explain the observed toxicity, and an electronic parameter was necessary to improve the predictive power of the QSAR model. nih.gov This underscores the dual importance of a molecule's ability to reach its target and its capacity for electronic interactions at the target site.

The following tables present computationally derived or experimentally determined QSAR descriptors for benzyl alcohol and related halogenated derivatives to illustrate the expected impact of the substituents present in this compound.

Table 1: Physicochemical and Hydrophobic Descriptors of Benzyl Alcohol and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Log P (XLogP3) | Topological Polar Surface Area (Ų) |

| Benzyl alcohol | C₇H₈O | 108.14 | 1.1 | 20.2 |

| 2-Bromobenzyl alcohol | C₇H₇BrO | 187.03 | 1.94 | 20.2 |

| 3-Bromobenzyl alcohol | C₇H₇BrO | 187.03 | 1.94 | 20.2 |

| 4-Bromobenzyl alcohol | C₇H₇BrO | 187.03 | 1.94 | 20.2 |

| 2-Fluorobenzyl alcohol | C₇H₇FO | 126.13 | 1.25 | 20.2 |

| 3-Fluorobenzyl alcohol | C₇H₇FO | 126.13 | 1.25 | 20.2 |

| 4-Fluorobenzyl alcohol | C₇H₇FO | 126.13 | 1.25 | 20.2 |

This data is compiled from various sources for illustrative purposes.

The introduction of halogen atoms generally increases the lipophilicity (higher log P) of the benzyl alcohol scaffold, a trend that would be expected to be even more pronounced in this compound.

Table 2: Electronic Descriptors of Substituted Benzyl Alcohols

| Compound | Hammett Sigma (σ) of Substituent (para) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| Benzyl alcohol | 0.00 (for -H) | ~1.7 | -9.24 | 0.18 |

| 4-Bromobenzyl alcohol | +0.23 | ~2.2 | -9.18 | -0.22 |

| 4-Fluorobenzyl alcohol | +0.06 | ~2.1 | -9.28 | -0.07 |

Values are approximate and sourced from computational chemistry databases and literature for related compounds to demonstrate expected trends.

The electronic nature of the substituents dramatically alters the electronic properties of the molecule. The Hammett sigma constant (σ) quantifies the electron-withdrawing or electron-donating nature of a substituent. Both bromine and fluorine are electron-withdrawing groups, which would increase the electrophilicity of the aromatic ring in this compound. researchgate.net This increased electrophilicity, along with the dipole moment and orbital energies, would be critical parameters in any QSAR model predicting its interaction with nucleophilic sites in biological systems. researchgate.net

Application As a Synthetic Intermediate and Precursor for Advanced Chemical Entities

Role in the Synthesis of Complex Organic Molecules

This compound is a foundational element for constructing intricate molecular architectures intended for use in pharmaceuticals, agrochemicals, and material science.

Fluorine-containing benzyl (B1604629) alcohols and their derivatives are recognized as important intermediates in the production of pharmaceutical drugs. google.com The presence of fluorine can significantly alter the metabolic stability, lipophilicity, and binding affinity of a drug molecule, often leading to improved pharmacokinetic and pharmacodynamic properties. While specific, publicly documented examples of APIs derived directly from 3,5-Dibromo-2-fluorobenzyl alcohol are not prevalent, compounds of this class are valuable in medicinal chemistry for creating new chemical entities. google.comnih.gov The alcohol functional group can be used as a handle for further molecular elaboration, while the dibromo-fluoro-phenyl scaffold can be incorporated into larger, biologically active molecules.

Similar to their role in pharmaceuticals, fluorine-containing benzyl compounds are useful intermediates for agricultural chemicals. google.com The introduction of fluorine and bromine atoms can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides. The core structure of this compound can be found in more complex molecules designed to interact with specific biological targets in pests or weeds. For instance, related structures like 3-bromo-4-fluoro-benzyl alcohol are used to synthesize benzyl ethers that may possess insecticidal properties. google.com

The reactivity of benzyl alcohols allows for their potential use in material science. For example, research has shown that other substituted benzyl alcohols, such as 3,5-dimethyl benzyl alcohol, can undergo oligomerization in the presence of clay catalysts to form larger structures like dihydroanthracene derivatives. researchgate.net This suggests a pathway for this compound to be used in the synthesis of novel polymers or functional materials. The high halogen content could also impart flame-retardant properties to resulting materials.

Derivatization for Specific Research Applications

The functional groups on this compound allow for straightforward chemical modifications, yielding a variety of derivatives for specialized research.

The hydroxyl group of this compound is readily converted into ether and ester functionalities, which are common protecting groups and structural motifs in organic synthesis. nih.gov

Benzyl Ethers: The synthesis of benzyl ethers can be achieved through methods like the Williamson ether synthesis. organic-chemistry.org This involves deprotonating the alcohol with a base, such as sodium hydride or potassium hydroxide, followed by reaction with an alkyl halide. organic-chemistry.orgias.ac.in Alternatively, milder, neutral conditions can be employed using reagents like 2-benzyloxy-1-methylpyridinium triflate, which acts as an electrophilic benzyl source. nih.govbeilstein-journals.org

Benzyl Esters: Benzyl esters are typically prepared by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or anhydride. This esterification can be catalyzed by an acid or promoted by a coupling agent. These reactions are fundamental for installing the halogenated benzyl group as a protecting group for carboxylic acids or for synthesizing target molecules with specific ester linkages. beilstein-journals.orgresearchgate.net

Table 1: Synthetic Routes to Benzyl Ethers and Esters

| Derivative Type | General Reactants | Common Reagents | Reaction Name/Type |

|---|---|---|---|

| Benzyl Ether | Alcohol, Alkyl Halide | Base (e.g., NaH, KOH) | Williamson Ether Synthesis organic-chemistry.orgias.ac.in |

| Benzyl Ether | Alcohol, 2-Benzyloxypyridine | Methyl Triflate, MgO | Neutral Benzylation nih.govbeilstein-journals.org |

| Benzyl Ester | Alcohol, Carboxylic Acid | Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification |

Nitrogen-containing heterocycles are core structures in a vast number of biologically active compounds, including over 75% of FDA-approved drugs. mdpi.comnih.gov The 3,5-Dibromo-2-fluorobenzyl moiety can be incorporated into these ring systems through various synthetic strategies. The starting alcohol is typically converted into a more reactive intermediate, such as an aldehyde or a benzyl halide.

From the Aldehyde: Oxidation of this compound yields the corresponding aldehyde. This aldehyde can then serve as a key building block. For example, it can undergo condensation reactions with amines and other bifunctional molecules to construct heterocycles like quinolines, imidazoles, and benzodiazepines. clockss.org

From the Benzyl Halide: Conversion of the alcohol to a 3,5-dibromo-2-fluorobenzyl halide (e.g., bromide or chloride) creates a potent electrophile. This halide can be used to N-alkylate existing heterocyclic rings, such as pyrroles, imidazoles, or triazoles, attaching the dibromo-fluorobenzyl group to a nitrogen atom within the ring. nih.govorganic-chemistry.org This is a common method for creating derivatives for structure-activity relationship (SAR) studies in drug discovery.

Table 2: Pathways to Nitrogen-Containing Heterocycles

| Intermediate | Preparation from Alcohol | Heterocycle Synthesis Application | Resulting Heterocyclic Class (Examples) |

|---|---|---|---|

| 3,5-Dibromo-2-fluorobenzaldehyde (B1585684) | Oxidation (e.g., with PCC, DMP) | Condensation with amines/dicarbonyls | Quinolines, Imidazoles clockss.orgmsu.edu |

Precursors for Fluorescent Probes or Labels

The strategic placement of halogen atoms on the aromatic ring of this compound provides a platform for the development of novel fluorescent probes and labels. While direct research on this specific alcohol as a fluorescent probe precursor is limited, its structural motifs are present in various known fluorescent systems. The electron-withdrawing nature of the fluorine and bromine atoms can influence the photophysical properties of a fluorophore, often leading to shifts in emission and excitation wavelengths.

Research Findings:

The core structure of this compound can be chemically modified to introduce functionalities capable of fluorescence. The benzyl alcohol group can be oxidized to an aldehyde or a carboxylic acid, or it can be used in ether or ester linkages to connect to a fluorophoric system. The bromine atoms offer sites for cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are powerful tools for constructing extended π-conjugated systems characteristic of many fluorescent dyes.

For instance, the dibromo-fluoro-substituted phenyl ring could be incorporated into a larger aromatic system, such as a coumarin, fluorescein, or rhodamine scaffold. The halogens would serve to modulate the electronic properties of the resulting dye, potentially enhancing quantum yield or providing sites for further functionalization to create targeted probes. While specific examples utilizing this compound are not prominently documented in publicly available research, the principles of fluorescent probe design strongly suggest its potential in this area.

Strategies for Diversity-Oriented Synthesis Using this compound

Diversity-oriented synthesis (DOS) aims to generate a wide array of structurally diverse molecules from a common starting material. The highly functionalized nature of this compound makes it an excellent candidate for such synthetic strategies. The distinct reactivity of its functional groups—the benzyl alcohol and the two different halogen atoms—allows for a stepwise and selective modification, leading to a library of diverse compounds.

Synthetic Strategies:

A hypothetical DOS strategy starting from this compound could involve a series of orthogonal reactions. The initial step might involve the protection of the alcohol group, followed by selective functionalization of the bromine atoms. For example, one bromine atom could be selectively lithiated and reacted with an electrophile, followed by a different cross-coupling reaction at the other bromine position.

Subsequent deprotection of the alcohol and its conversion to other functional groups (e.g., amine, azide, or alkyne) would further expand the chemical space. Each of these new functionalities can then be used in a variety of coupling reactions to introduce further diversity. This multi-directional approach, stemming from a single, well-defined starting material, is the hallmark of effective diversity-oriented synthesis.

The fluorine atom, while generally less reactive in cross-coupling reactions, plays a crucial role in modulating the electronic properties and metabolic stability of the synthesized molecules, which is particularly important in the context of medicinal chemistry.

Future Research Directions and Innovations in Synthesis

Development of Highly Enantioselective Synthetic Routes

The synthesis of single-enantiomer chiral alcohols is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological activities. The development of highly enantioselective routes to produce chiral 3,5-Dibromo-2-fluorobenzyl alcohol is a significant area of future research. This primarily involves the asymmetric reduction of the corresponding prochiral ketone, 3,5-Dibromo-2-fluorobenzaldehyde (B1585684).

Key strategies that are being actively explored include:

Corey-Bakshi-Shibata (CBS) Reduction : This well-established method utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce ketones to alcohols. alfa-chemistry.comwikipedia.org The mechanism involves the formation of a complex between the catalyst and a borane (B79455) reagent (like BH₃·THF), which then coordinates with the ketone in a sterically defined manner, directing the hydride transfer to one face of the carbonyl group. nrochemistry.comorganic-chemistry.org Future work will likely focus on optimizing the catalyst structure and reaction conditions to maximize enantiomeric excess (ee) for this specific substrate, which can often exceed 95%. alfa-chemistry.com

Asymmetric Transfer Hydrogenation (ATH) : ATH is an increasingly popular method that uses a hydrogen donor, such as isopropanol (B130326) or formic acid, in place of high-pressure molecular hydrogen. wikipedia.org The reaction is catalyzed by chiral transition metal complexes, typically based on ruthenium, rhodium, or iridium. sioc-journal.cnmdpi.com These catalysts feature chiral ligands that create an asymmetric environment, ensuring the selective formation of one enantiomer. researchgate.net Research in this area will focus on developing novel, more efficient, and robust catalysts that can operate under mild conditions with high turnover numbers for the reduction of halogenated benzaldehydes. nih.gov

| Method | Catalyst Type | Reductant/H-Source | Key Advantages | Areas for Future Research |

|---|---|---|---|---|

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine | Borane (e.g., BH₃·THF) | High enantioselectivity (>95% ee), predictable stereochemistry, broad substrate scope. alfa-chemistry.comnrochemistry.com | Development of recyclable catalysts; optimization for sterically hindered substrates. |

| Asymmetric Transfer Hydrogenation (ATH) | Chiral Transition Metal Complexes (Ru, Rh, Ir) | Isopropanol, Formic Acid | Avoids use of high-pressure H₂, often uses greener solvents (including water), mild reaction conditions. wikipedia.orgnih.gov | Discovery of catalysts based on earth-abundant metals (e.g., iron); expansion to a wider range of functionalized aldehydes. sioc-journal.cn |

Exploration of Novel Catalytic Systems for Functionalization

This compound is a rich platform for further chemical modification due to its multiple functional handles: two C-Br bonds, the benzylic alcohol group, and adjacent C-H bonds. Future research will heavily invest in discovering novel catalytic systems to selectively functionalize these positions.

Functionalization of C-Br Bonds : The two bromine atoms are ideal sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings. researchgate.netmdpi.comlibretexts.org These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of a vast library of derivatives. A key challenge and research focus is the development of catalytic systems that can achieve selective mono- or di-functionalization. Ligand design and precise control of reaction conditions will be crucial to control the reactivity at the two different bromine positions.

Functionalization of the Benzylic Alcohol : The hydroxyl group can be a target for various transformations. Novel catalytic methods for etherification or esterification offer routes to new derivatives. Furthermore, selective oxidation of the alcohol back to the aldehyde under mild conditions allows for subsequent imine formation and reductive amination reactions. A promising area is the development of chemoselective catalysts that can modify the alcohol without affecting the C-Br bonds. For instance, methods for the rapid and selective chlorination of benzyl (B1604629) alcohols under neutral conditions using reagents like 2,4,6-trichloro-1,3,5-triazine have been developed, offering pathways to further derivatization. organic-chemistry.org

Benzylic C-H Functionalization : Direct functionalization of the benzylic C(sp³)-H bond is a powerful strategy that avoids pre-functionalization steps. Recent advances have shown that copper catalysts, in combination with reagents like N-fluorobenzenesulfonimide (NFSI), can mediate C-H fluorination. acs.orgnih.govorganic-chemistry.org The resulting benzyl fluoride (B91410) can then act as a strategic intermediate for subsequent cross-coupling with a variety of nucleophiles, effectively enabling C-O, C-N, and C-C bond formation at the benzylic position. acs.org

| Reaction Site | Reaction Type | Catalyst System Example | Potential Products |

|---|---|---|---|

| Aromatic C-Br | Suzuki-Miyaura Coupling | Palladium(0) with phosphine (B1218219) ligands | Biaryl compounds, extended conjugated systems. mdpi.comlibretexts.org |

| Benzylic O-H | Selective Chlorination | 2,4,6-Trichloro-1,3,5-triazine (TCT)/DMSO | 3,5-Dibromo-2-fluorobenzyl chloride. organic-chemistry.org |

| Benzylic C-H | C-H Fluorination/Cross-Coupling | Copper catalyst with NFSI | Benzylic ethers, amines, and alkylated products. acs.orgorganic-chemistry.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes is a major trend in modern chemistry, offering enhanced safety, reproducibility, and scalability. cam.ac.ukbeilstein-journals.org

Flow Chemistry : Continuous flow systems are particularly advantageous for handling hazardous reagents and intermediates, as well as for reactions that require precise temperature control. mdpi.comnih.gov The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as halogenated benzyl alcohols, can be significantly improved using this technology. acs.org For example, a multi-step synthesis can be telescoped into a single continuous process, eliminating the need for isolation and purification of intermediates, which saves time and reduces waste. mdpi.com

Automated Synthesis Platforms : Robotic systems can automate entire synthetic workflows, from reagent dispensing and reaction monitoring to work-up and purification. wikipedia.org These platforms are invaluable for high-throughput screening to quickly optimize reaction conditions (e.g., for the catalytic functionalization reactions described above). They also enable the rapid synthesis of large libraries of derivatives of this compound for structure-activity relationship (SAR) studies in drug discovery. chemspeed.commetoree.com

Sustainable and Waste-Minimizing Synthetic Strategies

Adherence to the principles of green chemistry is becoming a prerequisite for the development of new synthetic routes. acs.orgmdpi.com This involves a holistic approach to minimize the environmental impact of chemical processes.

Catalysis and Atom Economy : The shift from stoichiometric reagents to catalytic methods is a cornerstone of green chemistry. pfizer.com Catalytic transfer hydrogenation, for instance, is greener than using metal hydride reagents. nih.gov Future research will focus on using catalysts based on earth-abundant and non-toxic metals like iron. sioc-journal.cn

Greener Reagents and Solvents : The synthesis of precursors to this compound involves halogenation steps. Green halogenation methods aim to replace hazardous reagents like elemental bromine with safer alternatives, such as using halide salts in combination with a clean oxidant like hydrogen peroxide. rsc.org The choice of solvent is also critical, with a push towards using water or other environmentally benign solvents. acs.org

Biocatalysis : The use of enzymes (biocatalysis) offers a highly sustainable route for chemical synthesis. Enzymes operate under mild conditions (room temperature and neutral pH) in aqueous media and can exhibit exquisite chemo-, regio-, and stereoselectivity. Research into engineered enzymes for the asymmetric reduction of benzaldehydes or the selective functionalization of halogenated aromatics represents a promising frontier for sustainable synthesis. nih.gov

Computational Design of New Reactions and Derivatives

Computational chemistry is a powerful tool for accelerating the discovery and optimization of new reactions and molecules.

Mechanism Elucidation : Techniques like Density Functional Theory (DFT) can be used to model reaction pathways and transition states. researchgate.net This provides deep insight into the reaction mechanism, helping chemists understand the origins of selectivity and identify potential side reactions. For halogenated benzyl alcohols, computational studies can clarify the role of intermolecular interactions, such as hydrogen bonding and halogen bonding, in controlling the structure and reactivity of these molecules. rsc.orgnih.govresearchgate.net

Catalyst and Substrate Design : Computational modeling can predict the properties of novel derivatives of this compound. In drug discovery, molecular docking simulations can be used to design derivatives that bind effectively to a specific biological target, such as an enzyme active site. This in silico design process guides synthetic efforts, making the discovery process more efficient.

Predicting Stereochemical Outcomes : As demonstrated in Pd/Cu co-catalyzed asymmetric reactions, DFT calculations can successfully predict the stereochemical outcome of a reaction. nih.gov By modeling the interaction between the substrate and the chiral catalyst, researchers can rationally design experiments to achieve the desired enantiomer or diastereomer of a complex product derived from the this compound scaffold.

Q & A

Q. Key Reagents/Conditions :

| Step | Reagents/Conditions | Yield (Example) |

|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C → RT | ~70–80% (estimated) |

| Reduction | LiAlH₄, THF, 2–4 h, 25°C | 84% (similar to ) |